molecular formula C13H27N3O B1488822 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide CAS No. 2098076-97-0

2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide

Cat. No. B1488822
CAS RN: 2098076-97-0
M. Wt: 241.37 g/mol
InChI Key: LDNPDPJTVCJEDK-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Researchers have developed methods to synthesize N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (H. Khalid et al., 2014).

Chemical Reactions and Derivatives

The study of reactions involving aminoethyl- and aminopropyl-substituted heterocycles, including the creation of 2-aminomethylene derivatives and N-benzoylanthranilic acid amides, showcases the chemical versatility of piperidine-related compounds. This could be relevant for the synthesis of new pharmaceuticals or materials (A. Strakovs et al., 2002).

Radiosynthesis for Imaging Purposes

The first radiosynthesis of [(11)C]AZD8931, a derivative for imaging of EGFR, HER2, and HER3 signaling in cancer research, highlights the compound's application in developing diagnostic tools and understanding disease mechanisms (Min Wang et al., 2014).

Antibacterial Activity

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds related to piperidine, have been evaluated for their antibacterial potentials, suggesting their use in developing new antibacterial agents (Kashif Iqbal et al., 2017).

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and new developments may be expected in the future.

properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-butyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-6-12(9-14)10-16/h12H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPDPJTVCJEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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